
2-Benzothiazol-2-ylmethylene-thiazolidin-4-one
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Overview
Description
2-Benzothiazol-2-ylmethylene-thiazolidin-4-one is a heterocyclic compound that features both benzothiazole and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones. One common method is the Knoevenagel condensation reaction, where 2-mercapto benzothiazole reacts with substituted aldehydes in the presence of a catalyst such as L-proline . This reaction is carried out under mild conditions, often at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, focusing on reducing waste and using environmentally benign reagents .
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazol-2-ylmethylene-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antibacterial and antifungal properties. Studies have demonstrated its effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism of action involves the inhibition of critical enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication.
Table 1: Antimicrobial Efficacy of 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 µg/mL | |
Escherichia coli | 0.15 mg/mL | |
Pseudomonas aeruginosa | 0.12 mg/mL |
Anticancer Properties
Research indicates that this compound may possess anticancer properties, particularly in inhibiting tumor cell proliferation. In vitro studies have shown that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential as a lead compound in developing new anticancer therapies .
Pharmaceutical Development
The compound has been investigated as a potential anti-tubercular agent. Its structural features allow it to interact with biological macromolecules, enhancing its efficacy as an enzyme inhibitor or modulator. Recent studies highlight its promising activity against multi-drug resistant strains of Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment .
Table 2: Anti-Tubercular Activity of Derivatives
Agricultural Chemistry
In agricultural applications, the compound has been explored for its potential use as a pesticide or fungicide due to its antimicrobial properties. Studies indicate that formulations containing this compound can effectively control plant pathogens, thereby enhancing crop yield and health .
Material Science
The unique structural characteristics of this compound make it suitable for applications in materials science, particularly in developing new materials with specific optical properties such as fluorescence and electroluminescence . This has implications for the creation of advanced materials in electronics and photonics.
Mechanism of Action
The mechanism of action of 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase . The compound’s anti-tubercular activity is linked to its ability to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
Thiazolidine-4-one: A related compound with similar structural features.
Benzothiazole: The parent compound of the benzothiazole family.
Uniqueness
2-Benzothiazol-2-ylmethylene-thiazolidin-4-one is unique due to its dual functionality, combining the properties of both benzothiazole and thiazolidinone rings. This dual functionality enhances its biological activity and broadens its range of applications compared to its individual components.
Biological Activity
2-Benzothiazol-2-ylmethylene-thiazolidin-4-one is a compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This compound combines the structural features of benzothiazole and thiazolidinone, which contribute to its diverse biological functions. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and metabolic effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Chemical Formula : C10H8N2S2
- IUPAC Name : 2-(benzothiazol-2-yl)methylene-thiazolidin-4-one
This compound's unique structure allows it to interact with various biological targets, leading to its notable bioactivity.
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies indicate its effectiveness against a range of pathogenic bacteria and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, its cytotoxic effects have been evaluated against several cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of this compound on different cancer cell lines, the following IC50 values were observed:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical) | 15.1 |
MDA-MB-361 (Breast) | 12.7 |
K562 (Leukemia) | 8.5 |
The compound exhibited selective cytotoxicity, with lower IC50 values compared to standard chemotherapeutics like cisplatin (21.5 µM), indicating its potential as an effective anticancer agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : It interferes with cell cycle progression, particularly in cancerous cells.
- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
Metabolic Effects
Recent studies have also highlighted the role of this compound in metabolic regulation. For instance, it has been found to enhance glucose uptake in insulin-resistant models, suggesting potential applications in treating type 2 diabetes.
Research Findings on Metabolic Activity
In an experimental model involving high-carbohydrate diet-induced insulin-resistant mice, treatment with this compound resulted in:
- Reduction in Blood Glucose Levels : Significant decrease in hyperglycemia.
- Improvement in Lipid Profiles : Lowered triglycerides and cholesterol levels.
These findings indicate that the compound may modulate metabolic pathways effectively .
Properties
CAS No. |
380193-87-3 |
---|---|
Molecular Formula |
C11H8N2OS2 |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
(2E)-2-(1,3-benzothiazol-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H8N2OS2/c14-9-6-15-10(13-9)5-11-12-7-3-1-2-4-8(7)16-11/h1-5H,6H2,(H,13,14)/b10-5+ |
InChI Key |
XJWRTKVKIVPNKO-BJMVGYQFSA-N |
SMILES |
C1C(=O)NC(=CC2=NC3=CC=CC=C3S2)S1 |
Isomeric SMILES |
C1C(=O)N/C(=C\C2=NC3=CC=CC=C3S2)/S1 |
Canonical SMILES |
C1C(=O)NC(=CC2=NC3=CC=CC=C3S2)S1 |
solubility |
not available |
Origin of Product |
United States |
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